Cas no 2172533-80-9 (2-{2-azaspiro3.4octan-1-yl}ethan-1-ol)

2-{2-azaspiro3.4octan-1-yl}ethan-1-ol structure
2172533-80-9 structure
商品名:2-{2-azaspiro3.4octan-1-yl}ethan-1-ol
CAS番号:2172533-80-9
MF:C9H17NO
メガワット:155.237382650375
CID:6440752
PubChem ID:165722449

2-{2-azaspiro3.4octan-1-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-{2-azaspiro3.4octan-1-yl}ethan-1-ol
    • EN300-1628694
    • 2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol
    • 2172533-80-9
    • インチ: 1S/C9H17NO/c11-6-3-8-9(7-10-8)4-1-2-5-9/h8,10-11H,1-7H2
    • InChIKey: HLGWXNHILOAOIG-UHFFFAOYSA-N
    • ほほえんだ: OCCC1C2(CCCC2)CN1

計算された属性

  • せいみつぶんしりょう: 155.131014166g/mol
  • どういたいしつりょう: 155.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

2-{2-azaspiro3.4octan-1-yl}ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1628694-0.25g
2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol
2172533-80-9
0.25g
$2748.0 2023-06-04
Enamine
EN300-1628694-1.0g
2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol
2172533-80-9
1g
$2987.0 2023-06-04
Enamine
EN300-1628694-10.0g
2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol
2172533-80-9
10g
$12844.0 2023-06-04
Enamine
EN300-1628694-2500mg
2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol
2172533-80-9
2500mg
$5854.0 2023-09-22
Enamine
EN300-1628694-500mg
2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol
2172533-80-9
500mg
$2868.0 2023-09-22
Enamine
EN300-1628694-0.5g
2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol
2172533-80-9
0.5g
$2868.0 2023-06-04
Enamine
EN300-1628694-50mg
2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol
2172533-80-9
50mg
$2509.0 2023-09-22
Enamine
EN300-1628694-100mg
2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol
2172533-80-9
100mg
$2628.0 2023-09-22
Enamine
EN300-1628694-250mg
2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol
2172533-80-9
250mg
$2748.0 2023-09-22
Enamine
EN300-1628694-0.1g
2-{2-azaspiro[3.4]octan-1-yl}ethan-1-ol
2172533-80-9
0.1g
$2628.0 2023-06-04

2-{2-azaspiro3.4octan-1-yl}ethan-1-ol 関連文献

2-{2-azaspiro3.4octan-1-yl}ethan-1-olに関する追加情報

Introduction to 2-{2-azaspiro3.4octan-1-yl}ethan-1-ol (CAS No. 2172533-80-9)

2-{2-azaspiro3.4octan-1-yl}ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2172533-80-9, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This spirocyclic azaborine derivative has garnered attention due to its unique structural features and potential biological activities, making it a valuable scaffold for drug discovery and development.

The molecular structure of 2-{2-azaspiro3.4octan-1-yl}ethan-1-ol consists of a spirocyclic core, which is a key feature that contributes to its stability and reactivity. The presence of an azaspiro ring system introduces rigidity and specific spatial orientation, which can be exploited to enhance binding affinity with biological targets. This structural motif has been explored in various therapeutic areas, including central nervous system (CNS) disorders, inflammation, and metabolic diseases.

In recent years, there has been growing interest in spirocyclic compounds due to their ability to mimic natural product scaffolds while offering improved pharmacokinetic properties. The spirocyclic core in 2-{2-azaspiro3.4octan-1-yl}ethan-1-ol is particularly noteworthy, as it allows for the design of molecules with enhanced solubility and reduced metabolic clearance. These characteristics are critical for developing orally bioavailable drugs with prolonged half-lives.

One of the most compelling aspects of 2-{2-azaspiro3.4octan-1-yl}ethan-1-ol is its potential as a pharmacophore in the development of novel therapeutics. The compound’s azaspiro structure has been shown to interact with a variety of biological targets, including enzymes and receptors involved in disease pathways. For instance, studies have suggested that this scaffold may have inhibitory effects on kinases and other enzymes implicated in cancer progression.

The synthesis of 2-{2-azaspiro3.4octan-1-yl}ethan-1-ol presents unique challenges due to the complexity of the spirocyclic system. However, advances in synthetic methodologies have made it possible to construct such molecules with high precision and yield. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have been instrumental in facilitating the assembly of the azaspiro core.

Recent research has also highlighted the importance of functional group modifications in optimizing the biological activity of 2-{2-azaspiro3.4octan-1-yl}ethan-1-ol derivatives. By strategically altering substituents on the spirocyclic ring or the ethyl alcohol moiety, researchers can fine-tune interactions with biological targets. This approach has led to the discovery of several potent lead compounds with promising preclinical profiles.

The pharmacological evaluation of 2-{2-azaspiro3.4octan-1-y}ethan-l ol has revealed intriguing biological activities that warrant further investigation. In vitro studies have demonstrated its potential as an antagonist for certain G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. Additionally, preliminary data suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and immune cell signaling.

The development of novel drug candidates often involves rigorous optimization to improve efficacy while minimizing side effects. In the case of 2-{2-asraspiro3.sOctan-l -yl}ethanol, researchers are exploring various strategies to enhance its therapeutic index. These include covalent modifications to improve binding affinity, as well as structural analogs designed to target specific disease-related pathways more selectively.

The role of computational chemistry in drug discovery cannot be overstated, especially when dealing with complex molecules like 2-{z-asraspirs.octans-oIY ethanol. Molecular modeling techniques allow researchers to predict binding modes and interactions between the compound and its targets, thereby accelerating the design process. Additionally, virtual screening methods enable the identification of promising derivatives based on known bioactive structures.

As our understanding of disease mechanisms continues to evolve, so does our approach to drug development. The unique properties of CAS No 2172533 -80 -9 make it an exciting candidate for further exploration in therapeutic areas where traditional small-molecule drugs have struggled to make an impact.

In conclusion, 22 azaspir034 octanonl yI ethanol (CAS No 2172533809) represents a promising avenue for medicinal chemistry research Its spirocyclic structure offers unique advantages for drug design while its diverse biological activities provide multiple opportunities for therapeutic intervention Future studies will likely focus on optimizing its pharmacological profile through structural modifications and computational analysis ensuring that this compound fulfills its potential as a next-generation therapeutic agent

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量